2-エトキシプロプ-2-エンニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

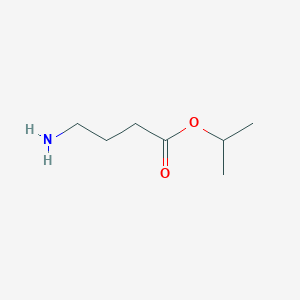

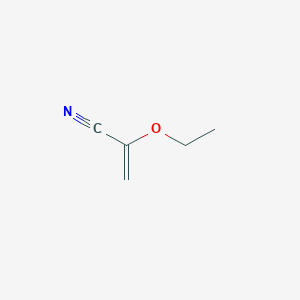

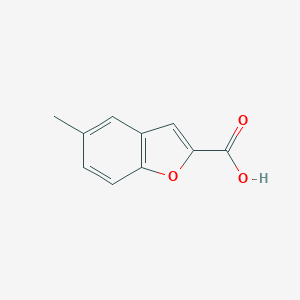

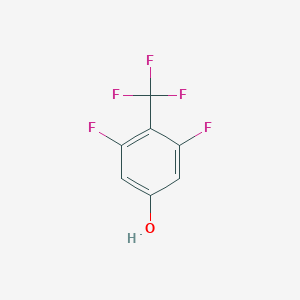

2-Ethoxyprop-2-enenitrile is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethoxyprop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxyprop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

2-エトキシプロプ-2-エンニトリル: は、特に光レドックス触媒において、有機合成に利用されています。 このプロセスは、有機化合物の可視光吸収が最小限であるため魅力的です。これにより、高エネルギーの紫外線に関連する多くの副反応が抑制されます . これは、さまざまな合成経路における前駆体または中間体として機能し、複雑な有機分子の開発に貢献しています。

医薬品研究

医薬品研究では、2-エトキシプロプ-2-エンニトリルは、研究目的の医薬品原薬 (API) として役割を果たします. その特性は、薬物分子の設計および合成に活用され、薬物送達システムや分子動力学シミュレーションなどの分野に影響を与える可能性があります .

材料科学

2-エトキシプロプ-2-エンニトリル: は、特に二次元マンガン系材料の合成と応用において、材料科学に貢献しています。 これらの材料は、エネルギー貯蔵や触媒などの分野で重要な、独特の物理的、化学的、電気化学的特性で知られています .

産業応用

この化合物は、ヒドロキシル基を持つ活性メチレンモノマーとして、産業応用が見られます。 ポリマーやその他の先進材料の合成に使用され、さまざまな製造プロセスにおける汎用性を示しています .

環境への影響

直接的な用途ではありませんが、2-エトキシプロプ-2-エンニトリルなどの化学物質の環境への影響を理解することは重要です。 環境リスクの評価には、生態系への潜在的な影響を調査し、悪影響を軽減するための戦略を策定することが含まれます .

作用機序

Target of Action

2-Ethoxyprop-2-enenitrile, also known as 2-Ethoxypropene, is a compound known for its distinctive role in the realm of chemical synthesis and industry . As an alkene with a versatile ethoxy group, 2-Ethoxypropene exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis .

Mode of Action

At the molecular level, 2-Ethoxypropene acts as an electron-rich alkene, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions . The presence of the ethoxy group further influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Biochemical Pathways

2-Ethoxypropene plays a pivotal role in a wide range of chemical reactions and processes . It is particularly valuable in Michael additions and aldol condensations . It also serves as an intermediate in the synthesis of complex molecules, contributing to the formation of carbon-carbon and carbon-oxygen bonds, essential building blocks in organic chemistry .

Result of Action

The result of 2-Ethoxypropene’s action is the formation of complex molecular structures that form the backbone of many drugs . For example, it can facilitate the formation of carbon-carbon bonds, a crucial step in building the molecular frameworks of certain therapeutic agents .

Action Environment

The environmental aspect of using 2-Ethoxypropene has gained attention . Researchers are exploring its use in green chemistry applications, aiming to minimize the environmental impact of chemical processes . Its mechanism of action, particularly in reactions that proceed under mild conditions, supports the development of more sustainable and eco-friendly chemical practices .

生化学分析

Biochemical Properties

2-Ethoxyprop-2-enenitrile plays a significant role in biochemical reactions, particularly in organic synthesis. It acts as an electron-rich alkene, making it highly reactive towards nucleophiles. This reactivity is crucial in polymerization reactions and other organic synthesis processes. The compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-oxygen bonds. These interactions are essential for its involvement in catalytic processes, where it serves as an intermediate in the synthesis of complex molecules .

Cellular Effects

2-Ethoxyprop-2-enenitrile influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell viability, induction of chemokine expression, and oxidative stress. These effects are observed in different cell types, including epithelial cells and macrophages .

Molecular Mechanism

At the molecular level, 2-Ethoxyprop-2-enenitrile exerts its effects through binding interactions with biomolecules. It acts as an electron-rich alkene, forming bonds with electron-deficient partners. This ability is crucial for its involvement in polymerization reactions and other organic synthesis processes. The presence of the ethoxy group influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethoxyprop-2-enenitrile can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound’s impact on cellular processes can vary depending on the duration of exposure and the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of 2-Ethoxyprop-2-enenitrile vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects. These effects are crucial for understanding the compound’s safety and efficacy in biomedical applications .

Metabolic Pathways

2-Ethoxyprop-2-enenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and biochemical reactions .

Transport and Distribution

Within cells and tissues, 2-Ethoxyprop-2-enenitrile is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Ethoxyprop-2-enenitrile is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes .

特性

IUPAC Name |

2-ethoxyprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-3-7-5(2)4-6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBFWXYFXKDVKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493177 |

Source

|

| Record name | 2-Ethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19479-65-3 |

Source

|

| Record name | 2-Ethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)

![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)